molecular formula C11H12BrN3O B11927136 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide

2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide

Cat. No.: B11927136
M. Wt: 282.14 g/mol
InChI Key: ZUPUZWRZWFIZQG-UHFFFAOYSA-N
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Description

2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide is a chemical compound with the molecular formula C11H12BrN3O and a molecular weight of 282.14 g/mol . This compound is known for its unique structure, which includes an isoquinoline ring and a hydrazinyl-oxoethyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide typically involves the reaction of isoquinoline derivatives with hydrazine and a suitable brominating agent. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its reactivity and ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also generate reactive intermediates that interact with cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydrazinyl-2-oxoethyl)pyridinium bromide
  • 2-(2-Hydrazinyl-2-oxoethyl)quinolinium bromide
  • 2-(2-Hydrazinyl-2-oxoethyl)benzothiazolium bromide

Uniqueness

2-(2-Hydrazinyl-2-oxoethyl)isoquinolin-2-ium bromide is unique due to its isoquinoline ring structure, which imparts distinct chemical and biological properties compared to similar compounds. The presence of the isoquinoline ring enhances its ability to interact with specific biological targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

2-isoquinolin-2-ium-2-ylacetohydrazide;bromide

InChI

InChI=1S/C11H11N3O.BrH/c12-13-11(15)8-14-6-5-9-3-1-2-4-10(9)7-14;/h1-7H,8,12H2;1H

InChI Key

ZUPUZWRZWFIZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)NN.[Br-]

Origin of Product

United States

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